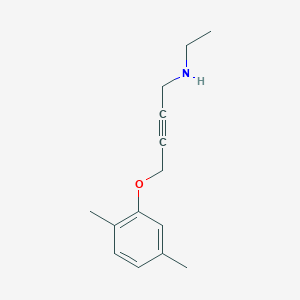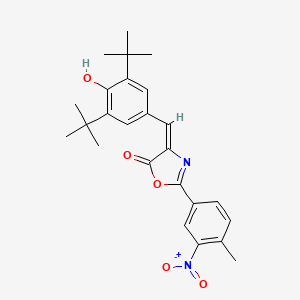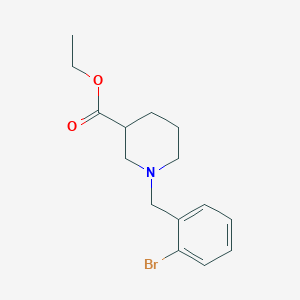
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine, also known as A-836,339, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective cannabinoid CB2 receptor agonists, which has been shown to have promising effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves its selective activation of the CB2 receptor. This receptor is primarily expressed in immune cells and has been shown to play a crucial role in regulating inflammation and immune responses. Activation of the CB2 receptor by 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been shown to reduce inflammation and pain in various animal models.
Biochemical and Physiological Effects
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models, including models of arthritis, neuropathic pain, and inflammatory bowel disease. The compound has also been found to have neuroprotective effects and has been shown to reduce the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine in lab experiments is its selective activation of the CB2 receptor. This allows researchers to study the specific effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. However, one limitation of using this compound is its relatively low potency compared to other CB2 receptor agonists.
Direcciones Futuras
There are several future directions for research on 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine. One area of research is the development of more potent CB2 receptor agonists that can be used in clinical applications. Another area of research is the investigation of the compound's effects on various diseases, including cancer, autoimmune diseases, and metabolic disorders. Additionally, there is a need for more studies on the compound's pharmacokinetics and toxicology to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with ethyl chloroacetate to form ethyl 2,5-dimethylphenylacetate. This compound is then reacted with sodium hydride and 1-bromo-2-butene to form 2-(2,5-dimethylphenoxy)-N-ethylbut-2-enamide. Finally, this compound is hydrogenated to form 4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine.
Aplicaciones Científicas De Investigación
4-(2,5-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in treating various diseases, including inflammation, pain, and neurodegenerative diseases. The compound has been found to selectively activate the CB2 receptor, which is primarily expressed in immune cells and has been shown to play a crucial role in regulating inflammation and immune responses.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-ethylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-15-9-5-6-10-16-14-11-12(2)7-8-13(14)3/h7-8,11,15H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPKKGLJSIEXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5056139.png)

![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)

![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5056190.png)
![2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5056193.png)
![8-bromo-3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5056196.png)
![3-(4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5056202.png)

![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B5056214.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5056231.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide](/img/structure/B5056246.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B5056249.png)